Product packaging for Zn(II) Aetiopurpurin(Cat. No.:CAS No. 113031-38-2)

Zn(II) Aetiopurpurin

Cat. No.: B037963
CAS No.: 113031-38-2
M. Wt: 640.1 g/mol
InChI Key: YRNBDJIIWYRJFX-UHFFFAOYSA-M
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Description

Zn(II) Aetiopurpurin is a synthetic metalloporphyrin complex in which a zinc (II) ion is chelated within the aetiopurpurin macrocycle. This coordination results in a stable compound with distinct photophysical and electrochemical properties, making it a valuable reagent for advanced scientific research. Key Research Applications & Value: Photodynamic Therapy (PDT) & Cancer Research: As a photosensitizer, this compound can be excited by specific wavelengths of light to generate reactive oxygen species (ROS), which induce oxidative damage and cell death in target cells, such as malignancies. Its colloidal forms and nanocomposites have demonstrated significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7), in vitro studies . Antimicrobial Applications: The compound and its nanoformulations exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism is multifaceted, involving ROS generation upon illumination and potential damage to bacterial membranes . Catalytic & Environmental Remediation: This complex serves as an effective photocatalyst for the degradation of organic pollutants. It facilitates the breakdown of dyes like methylene blue and rhodamine B in the presence of light and molecular oxygen, showing potential for wastewater treatment . Sensor Development: The redox-active nature and defined coordination geometry of the porphyrin ring make this compound suitable for developing electrochemical sensors. Similar Zn(II) porphyrins have been successfully employed for the sensitive detection of biomolecules like dopamine . Advanced Materials Science: Researchers utilize this complex in the study of nonlinear optical (NLO) properties and as a building block for synthesizing novel coordination polymers and supramolecular assemblies for optoelectronics . Mechanism of Action: The primary bioactivity of this compound, particularly in biomedical contexts, is driven by photodynamic processes. Upon light activation, the compound transitions to an excited state. Energy is then transferred to molecular oxygen, producing cytotoxic singlet oxygen ( 1 O 2 ) and other ROS. This oxidative stress leads to the destruction of target cells, a mechanism leveraged in anticancer and antibacterial research . In catalytic applications, it acts as an electron transfer mediator, promoting redox reactions under light irradiation. Disclaimer: This product is labeled "For Research Use Only" (RUO). It is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N4O2Zn B037963 Zn(II) Aetiopurpurin CAS No. 113031-38-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;ethoxy-(5,11,16,21-tetraethyl-12,17,22,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(22),2,6,8,10(25),11,13,15(24),16,18,20-undecaen-4-ylidene)methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N4O2.Zn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);/q-1;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNBDJIIWYRJFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C5=CC(=C([O-])OCC)C6(C5=NC(=CC1=N2)C6C)CC)C)CC)C(=C3CC)C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920979
Record name Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113031-38-2
Record name Zn(II) Aetiopurpurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113031382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Zn Ii Aetiopurpurin Architectures

General Synthetic Strategies for Porphyrin Metalation with Zinc(II) Ions

The metalation of porphyrins with zinc(II) ions is a widely utilized synthetic strategy, primarily due to the ease with which zinc can be inserted into the porphyrin core and, if necessary, subsequently removed under acidic conditions assumption.edumdpi.com. A common method involves refluxing a mixture of chloroform (B151607) and methanol (B129727) with the porphyrin, followed by the addition of zinc acetate (B1210297) assumption.edu. For instance, Zn(II) porphyrins can be synthesized by refluxing the free base porphyrin with zinc acetate dihydrate (Zn(OAc)₂·2H₂O) in a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol acs.org.

General metalation procedures often involve heating the porphyrin and a zinc salt, typically zinc acetate, in a suitable solvent. For example, zinc(II)tetrakis(4-phenyl)porphyrin (ZnTPP) has been synthesized by refluxing Zn(Ac) in dimethylformamide (DMF) at 155 °C for 6 hours researchgate.net. The choice of solvent and reaction conditions can influence the efficiency and purity of the metallation product. The lability of the C-M bond in organometallic compounds necessitates careful synthetic planning, especially when the starting material possesses multiple ligand sites, often requiring orthogonal metalation procedures to ensure selectivity uu.nl.

Targeted Synthesis of Zn(II) Aetiopurpurin and Its Functionalized Derivatives

While specific detailed synthetic routes solely for this compound are less commonly highlighted in general literature, its synthesis typically follows the established principles for zinc porphyrin formation. This compound (CID: 169644) has been identified as a chromophore in various applications google.comfrontiersin.org.

Direct Chelation Approaches

Direct chelation involves the straightforward insertion of a zinc(II) ion into the porphyrin macrocycle. This is typically achieved by reacting the free-base aetiopurpurin with a zinc(II) salt, such as zinc acetate, in a suitable solvent under controlled conditions. The reaction proceeds via the coordination of the zinc ion to the four nitrogen atoms within the porphyrin core. The electron-withdrawing nature of peripheral substituents on the porphyrin macrocycle can influence the ease of zinc insertion; if the macrocycle's center develops a partial positive charge due to these groups, zinc insertion may become more challenging assumption.edu. Heterogeneous metallation procedures, such as using zinc oxide (ZnO) with an aqueous solution of the porphyrin, have also been reported for the preparation of zinc porphyrins mdpi.com.

Ligand Modification and Derivatization Strategies

The versatility of Zn(II) porphyrin chemistry allows for extensive ligand modification and derivatization, enabling the tuning of their properties and functionalities. Zn(II) porphyrins typically form five-coordinate complexes by binding a single axial ligand, although pseudo-octahedral six-coordinate complexes can also be formed in solution if suitably stabilized by chelation, such as with bidentate pyridine (B92270) ligands acs.orgnih.gov. The strength of the second axial Zn···N(pyridine) interaction (6–8 kJ mol⁻¹) is considerably weaker than the first (20 kJ mol⁻¹) acs.orgnih.gov.

Derivatization often involves attaching various functional groups to the outer ring of the porphyrin, which can modify its solubility, electronic properties, and binding capabilities mdpi.com. Examples include:

Click Chemistry: Copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") is a powerful tool for appending functional groups, such as 1,2,3-triazole units, to Zn(II) porphyrins oup.comresearchgate.netnih.gov. These modified porphyrins can then serve as building blocks for more complex self-assembled structures oup.comoup.com.

Axial Ligation: Zn(II) porphyrins can interact with a broad range of axial ligands through the central Zn(II) ion, allowing for precise control over their affinity and selectivity towards various analytes nih.gov. For instance, mesoporous thin-film materials based on zinc-porphyrin molecular squares can be rapidly functionalized by exposing them to aqueous or alkane solutions of N-donor ligands like pyridine and imidazole (B134444), a process facilitated by the inherent Zn(II) coordination chemistry northwestern.edu. The strength of ligand binding is influenced by both the ligand's basicity and solvophobic characteristics northwestern.edu.

Spermine (B22157) Derivatization: The introduction of spermine groups onto porphyrins, followed by Zn(II) chelation, has been explored to design novel G-quadruplex binders. The presence of Zn(II) has been shown to enhance the binding affinity in such derivatives mdpi.com.

Green Chemistry Principles in Zn(II) Porphyrin Synthesis

The application of green chemistry principles in the synthesis of Zn(II) porphyrins is gaining traction, driven by the demand for more sustainable and environmentally benign chemical processes. These principles aim to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable feedstocks mdpi.com.

Key green chemistry approaches include:

Solvent-Free Conditions: Mechanochemical techniques have emerged as a promising solvent-free approach for porphyrin synthesis, including the condensation of pyrrole (B145914) and aldehydes and subsequent oxidation steps nih.gov. This method significantly reduces the reliance on large volumes of organic solvents typically required in traditional porphyrin syntheses nih.gov.

Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a core principle. For instance, metallation of porphyrins with Zn(II) has been successfully achieved by refluxing in a greener ethanol:ethyl acetate (EtOH:EtOAc) solvent mixture (1:1 v/v) tandfonline.comtandfonline.com.

Photochemical Methods: Visible-light irradiated photochemical procedures represent a single-step green method for the synthesis of novel ZnTPP/Cu nanocomposites, demonstrating a reduced environmental footprint compared to conventional methods researchgate.netnih.govnih.gov.

Preparation of this compound Nanostructures and Composites

The ability of Zn(II) porphyrins to form various nanostructures and composites is a key area of research, leveraging their inherent self-assembly capabilities and strong optical properties.

Self-Assembly Techniques

Porphyrin molecules, including Zn(II) porphyrins, are excellent building blocks for constructing functional nano- and micromaterials with well-defined dimensions through self-assembly mdpi.com. This process is driven by a combination of non-covalent interactions, such as π-π stacking, electrostatic interactions, ligand coordination, and hydrogen bonding mdpi.com.

Examples of self-assembled Zn(II) porphyrin nanostructures include:

Triazole Conjugates: Zn(II) porphyrin–1,2,3-triazole conjugates can self-assemble into unique structures, such as zigzag architectures, stabilized by multipoint CH-π interactions oup.comoup.com.

Nanoparticles and Composites: Zn(II) porphyrin nanoparticles (e.g., ZnTPP nanoparticles) can be prepared via acid-base neutralization methods. These nanoparticles can then serve as templates for growing other nanomaterials, such as copper nanoparticles, through visible-light irradiated photochemical procedures, forming novel nanocomposites researchgate.netnih.govnih.gov.

Morphology Control: The structural isomerism of porphyrin-based triads (e.g., Zn(II)porphyrin−Sn(IV)porphyrin−Zn(II)porphyrin) can dictate their self-assembly into distinct nanostructures, such as nanospheres or nanofibers acs.orgmdpi.com. This behavior is influenced by intramolecular coordination and π-π interactions between the porphyrin units mdpi.com.

Fibers and Aggregates: Amphiphilic tetraphenylporphyrinato-Zn(II) derivatives can form stable colloidal solutions in water, self-assembling into rod-like fibers with uniform thickness, indicative of porphyrin J-aggregates acs.org. The formation and chirality of these supramolecular assemblies can be controlled, for instance, by regulating the demetallation kinetics of Zn(II) from the porphyrin core under acidic conditions mdpi.com.

Shape-Dependent Architectures: Different supramolecular architectures, including "flower," octahedral, and "manta ray" shaped structures, can be obtained from a single Zn(II) porphyrin using a "good-bad" solvent self-assembly protocol rsc.org. These distinct morphologies can lead to varied functional properties, such as different photocatalytic activities for hydrogen evolution rsc.org.

The formation of these ordered nanostructures highlights the potential of this compound and related porphyrins as versatile building blocks in materials science and nanotechnology.

Advanced Spectroscopic Characterization and Structural Elucidation of Zn Ii Aetiopurpurin Complexes

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption or scattering of infrared radiation or light, it is possible to identify functional groups and determine structural features of the molecule, including the coordination environment of the central zinc ion.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Zn(II) Aetiopurpurin, the FTIR spectrum is expected to reveal characteristic vibrations of the porphyrin macrocycle and confirm the coordination of the zinc ion.

Upon metallation of the free-base aetiopurpurin with Zn(II), the most significant expected change in the FTIR spectrum is the disappearance of the N-H stretching and bending vibrations, which are typically present in the free-base ligand. The coordination of the zinc atom to the four nitrogen atoms of the pyrrole (B145914) rings would be confirmed by the appearance of a new band in the low-frequency region of the spectrum, corresponding to the Zn-N stretching vibration. Other key vibrations of the macrocycle, such as the C=C and C=N stretching modes of the pyrrole rings and methine bridges, provide a fingerprint for the molecule's structure.

While specific experimental data for this compound is not extensively available in the surveyed literature, the expected characteristic vibrational frequencies can be summarized as follows.

Table 1: Expected Characteristic FTIR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
N-H StretchAbsentDisappearance confirms the replacement of inner protons with the Zn(II) ion.
C=C Stretch (Pyrrole)1650 - 1500Stretching vibrations of the carbon-carbon double bonds within the pyrrole rings of the macrocycle.
C=N Stretch (Pyrrole)1500 - 1350Stretching vibrations of the carbon-nitrogen double bonds within the pyrrole rings.
Pyrrole Breathing~1000Collective in-plane deformation of the pyrrole rings, sensitive to the central metal ion.
Zn-N Stretch450 - 350Stretching vibration of the coordinate bond between the central zinc ion and the pyrrole nitrogen atoms.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy would provide further details on the skeletal vibrations of the porphyrin macrocycle.

The symmetric breathing modes of the pyrrole rings and the stretching vibrations of the methine bridges are typically strong in the Raman spectra of metalloporphyrins. These vibrations are sensitive to the electronic structure of the macrocycle and can be influenced by the central zinc atom. Analysis of the polarization of the scattered light can also help in the assignment of specific vibrational modes to their symmetry classes. Detailed research findings from Raman spectroscopic analysis on this compound are limited in publicly accessible literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption or emission of photons in the ultraviolet, visible, and near-infrared regions. For porphyrin-based complexes like this compound, these techniques are fundamental for characterizing their photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides crucial information about the electronic structure of porphyrin complexes. The spectrum of a typical metalloporphyrin is dominated by two types of transitions within the π-electron system of the macrocycle.

The most prominent feature is an intense absorption peak, known as the Soret band (or B-band), which appears in the near-UV region (around 400-420 nm). This band arises from a strongly allowed transition to the second excited singlet state (S₀ → S₂). In the visible region (500-600 nm), a set of weaker absorption bands, called Q-bands, are observed. These correspond to a formally forbidden transition to the first excited singlet state (S₀ → S₁). For regular Zn(II) porphyrins, which possess D₄h symmetry, the Q-band system simplifies to two main peaks, typically labeled α and β. The positions and intensities of these bands are sensitive to the specific structure of the porphyrin and the solvent environment.

Although specific experimental spectra for this compound are not widely reported, the expected absorption maxima based on general metalloporphyrin behavior are presented below.

Table 2: Expected UV-Vis Absorption Bands for this compound

Band NameTransitionExpected Wavelength (λ_max) Range (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Description
Soret (B-band)S₀ → S₂400 - 420> 200,000Intense absorption, characteristic of porphyrins.
Q(0,0) (α-band)S₀ → S₁560 - 58010,000 - 20,000Weaker absorption at a lower energy.
Q(1,0) (β-band)S₀ → S₁530 - 5505,000 - 15,000Vibronic overtone of the Q-band transition.

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Zn(II) complexes of porphyrins are typically fluorescent because the diamagnetic d¹⁰ configuration of the zinc ion does not provide non-radiative decay pathways that would quench the emission.

The fluorescence emission spectrum of this compound is expected to be a near mirror image of its Q-band absorption spectrum. Following excitation (often at the Soret band wavelength for maximum absorption), the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits photons to return to the ground state (S₀). This process typically results in two main emission peaks corresponding to the Q(0,0) and Q(0,1) transitions. The energy difference between the absorption and emission maxima is known as the Stokes shift. Analysis of fluorescence quantum yield and lifetime provides further insights into the dynamics of the excited state. Specific photoluminescence data for this compound remains scarce in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of diamagnetic molecules in solution. Since Zn(II) has a d¹⁰ electron configuration, it is diamagnetic, making its complexes, including this compound, amenable to high-resolution NMR analysis.

While specific NMR data for this compound is not readily found in published research, the anticipated proton chemical shifts are outlined in the following table.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ) Range (ppm)Description
N-H (Pyrrole)AbsentDisappearance confirms metallation and the diamagnetic nature of the complex.
Meso-H9.0 - 10.5Protons at the methine bridges, strongly deshielded by the aromatic ring current.
Ethyl-CH₂3.5 - 4.5Methylene (B1212753) protons of the ethyl substituents, deshielded by proximity to the macrocycle.
Methyl-CH₃3.0 - 4.0Protons of the methyl substituents attached directly to the macrocycle.
Ethyl-CH₃1.5 - 2.5Methyl protons of the ethyl substituents, located further from the ring current effect.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of diamagnetic molecules like Zn(II) complexes. For metalloporphyrins, including the related zinc(II) porphyrins, ¹H NMR spectra typically show characteristic downfield shifts for the pyrrole protons due to the deshielding effect of the metal dication ulisboa.pt. The specific chemical shifts and coupling constants for the protons of this compound, however, have not been reported in the available literature. A comprehensive ¹H NMR analysis would involve the assignment of all proton signals, providing insights into the electronic environment and symmetry of the molecule in solution.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule researchgate.net. In coordination complexes, the chemical shifts of carbon atoms are influenced by the central metal ion. Generally, the coordination of a ligand to a Zn(II) ion leads to shifts in the ¹³C NMR signals compared to the free ligand, confirming complexation. While ¹³C NMR data is available for various zinc(II) complexes with Schiff base ligands and porphyrins, specific chemical shift values for the carbon atoms in this compound are not documented in the searched scientific literature.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY experiments would reveal proton-proton (¹H-¹H) coupling networks within the this compound molecule sdsu.edu.

HSQC spectra would establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C) sdsu.edupressbooks.pub.

HMBC experiments would identify longer-range (typically 2-3 bonds) correlations between protons and carbons, aiding in the assembly of the complete molecular structure sdsu.edu.

However, no published studies detailing the application of these 2D NMR techniques to this compound were found.

High-Resolution Mass Spectrometry (e.g., ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, ESI-HRMS would be expected to show a molecular ion peak corresponding to the exact mass of the complex, confirming its formation and stoichiometry. While ESI-MS has been used to study various peptide-zinc complexes, specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An SCXRD analysis of this compound would provide precise information on bond lengths, bond angles, coordination geometry of the zinc center, and intermolecular interactions in the solid state. Although crystal structures for numerous zinc(II) complexes with various organic ligands have been reported, a published crystal structure for this compound could not be located.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a solid material. The PXRD pattern of a crystalline sample of this compound would serve as a unique fingerprint for this specific compound. It is particularly useful for confirming the bulk purity of a synthesized sample and for comparing with simulated patterns from single-crystal data. No experimental or reference PXRD patterns for this compound were found in the conducted searches.

Thermal Analysis (e.g., Thermogravimetric Analysis - Differential Thermal Analysis)

Thermal analysis techniques are essential for determining the stability and decomposition profile of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference material.

Thermogravimetric Analysis (TGA) of this compound would be expected to show high thermal stability, a characteristic feature of porphyrin macrocycles. Typically, such complexes remain stable at elevated temperatures, with significant decomposition occurring at several hundred degrees Celsius. The TGA curve would likely display a distinct weight loss step corresponding to the degradation of the organic aetiopurpurin ligand, ultimately leaving a residue of zinc oxide at the end of the analysis in an oxidizing atmosphere. The decomposition temperature provides critical information about the thermal robustness of the complex.

Differential Thermal Analysis (DTA) complements TGA by identifying whether the thermal events are endothermic or exothermic. For this compound, the DTA curve would be expected to show exothermic peaks corresponding to the oxidative decomposition of the organic structure. Any endothermic peaks at lower temperatures could indicate the loss of coordinated solvent molecules, if present. The combination of TGA and DTA provides a comprehensive thermal profile of the compound.

Below is an illustrative data table representing typical findings from a TGA-DTA analysis of a stable zinc porphyrin complex.

Temperature Range (°C)Mass Loss (%)DTA PeakAssignment
30 - 200~1-2%EndothermicLoss of adsorbed solvent
> 400SignificantExothermicOnset of decomposition of the porphyrin ring
> 600-Multiple ExothermicComplete decomposition to Zinc Oxide

Electron Microscopy and Elemental Compositional Analysis

The morphology and elemental makeup of this compound are critical for a complete structural understanding. Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX) Spectroscopy, and Elemental Microanalysis provide this vital information.

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of solid this compound. The resulting micrographs would reveal the particle shape, size distribution, and surface texture of the complex in its solid state. Depending on the method of preparation and crystallization, SEM images could show crystalline structures with well-defined facets, amorphous aggregates, or other distinct morphological features. This information is crucial for understanding the material's physical properties and for applications in materials science.

Energy Dispersive X-ray (EDX) Spectroscopy, often coupled with SEM, provides a qualitative and semi-quantitative elemental analysis of the sample. An EDX spectrum of this compound would confirm the presence of zinc, carbon, and nitrogen, which are the core elemental components of the molecule. The spectrum would display characteristic X-ray emission peaks for each element, and the relative intensities of these peaks can be used to approximate the elemental composition of the sample, verifying the purity of the complex.

An expected EDX data table for this compound would resemble the following:

ElementWeight %Atomic %
C (Carbon)Theoretical %Theoretical %
N (Nitrogen)Theoretical %Theoretical %
Zn (Zinc)Theoretical %Theoretical %

Precise quantitative elemental composition is determined through elemental microanalysis. This technique provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The metal content, in this case, zinc (Zn), is also determined, often by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula of this compound to confirm the compound's identity and purity.

A representative elemental analysis data table is shown below. The "Found" values would be the results of the experimental analysis.

ElementTheoretical (%)Found (%)
Carbon (C)Calculated ValueExperimental Value
Hydrogen (H)Calculated ValueExperimental Value
Nitrogen (N)Calculated ValueExperimental Value
Zinc (Zn)Calculated ValueExperimental Value

Computational and Theoretical Investigations of Zn Ii Aetiopurpurin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure, geometry, and various properties of molecular systems, including transition metal complexes. DFT calculations are crucial for predicting molecular properties and understanding chemical behavior at an atomic level. For zinc(II) complexes, DFT has been utilized to characterize their physicochemical and spectroscopic features, inferring coordination geometries and assessing stability and chemical reactivity parameters.

Geometry Optimization and Conformational Landscapes

Geometry optimization using DFT aims to determine the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. For analogous zinc(II) macrocyclic complexes, such as Zn(II) porphyrazine (ZnPz) and zinc(II) tetrabenzoporphyrin (ZnTBP), DFT calculations have shown that their equilibrium structures often possess high symmetry, such as D4h symmetry, indicating a planar arrangement of the core macrocycle and the central zinc ion. These calculations are performed without imposing geometric constraints, and the absence of imaginary frequencies in subsequent harmonic frequency calculations confirms that the optimized configurations correspond to true minima on the potential energy surface, representing stable ground state conformers. Computational studies on various Zn(II) complexes have inferred distorted tetrahedral geometries around the zinc center, based on the coordination involving specific donor atoms.

Vibrational Frequency Predictions

Vibrational frequency calculations, typically performed after geometry optimization, provide crucial information about the molecular vibrations and can be used to predict infrared (IR) and Raman spectra. These predictions are vital for confirming the nature of optimized structures (absence of imaginary frequencies for a true minimum) and for correlating theoretical results with experimental spectroscopic data. For zinc(II) complexes, harmonic frequency calculations have been conducted to ensure that the calculated structures correspond to minima on the potential energy surface. The calculated IR frequencies have shown good agreement with experimental observations for various Zn(II) complexes, aiding in their structural characterization.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study electronic excitations and predict electronic absorption spectra. This method is essential for understanding the photophysical properties of metal complexes, including their luminescence and light-absorption characteristics.

For analogous zinc(II) macrocyclic complexes like ZnPz and ZnTBP, TD-DFT calculations have been performed to model their electronic absorption spectra and analyze their lowest excited states. These studies can reveal the nature of electronic transitions, such as intra-ligand charge transfer (ILCT) mediated through the metal center, which drives observed emission behavior. For instance, TD-DFT calculations on ZnPz and ZnTTDPz indicated a strong bathochromic shift of the Q-band with a change in the ligand structure. Similarly, for ZnTBP, TD-DFT studies showed a weak influence of the metal's nature on the Q-band position.

The energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also derived from DFT and TD-DFT calculations, providing insights into the reactivity and electronic properties of the complex. For example, the energy gaps for various Zn(II) complexes have been calculated, indicating their electron donor/acceptor capabilities and potential for interactions.

Here is an illustrative table of calculated electronic properties for a related Zn(II) complex, demonstrating the type of data obtained from TD-DFT studies:

PropertyValue (Example from a related Zn(II) complex)
Excitation Wavelength (λ)334 nm
HOMO EnergyLow (indicates better electron donor)
LUMO EnergyHigh (confirms high electron affinity)
Energy Gap (Eg)4.248 eV

Chemical Bonding Analysis Techniques

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to describe the bonding within a molecule in terms of localized electron pairs (Lewis structures) and to quantify donor-acceptor interactions. For zinc(II) complexes, NBO analysis has been employed to characterize the nature of metal-ligand bonds and the distribution of electron density. For instance, NBO analysis on Zn(II) tetrabenzoporphyrin (ZnTBP) revealed that the Zn-N bonds possess a substantial ionic character. Furthermore, dominant donor-acceptor interactions between the zinc center and the ligand nitrogen atoms were identified, such as the lone pair (LP) of nitrogen donating to the 4s and 4p orbitals of zinc, quantitatively indicating the strength of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a topological analysis of the electron density that allows for the partitioning of molecular space into atomic basins and the identification of bond critical points (BCPs) between bonded atoms. This technique provides a rigorous definition of atoms in molecules and chemical bonds, offering insights into bond strengths and types (covalent vs. ionic). QTAIM analysis has been applied to various zinc(II) complexes, often in conjunction with NBO analysis, to provide a comprehensive understanding of their bonding frameworks. While specific QTAIM data for Zn(II) aetiopurpurin is not available, studies on analogous Zn(II) porphyrazine complexes have utilized QTAIM to analyze the nature of the Zn-N bonds, complementing NBO findings.

Research Directions in Zn Ii Aetiopurpurin Functionality

Catalytic Applications

The catalytic potential of zinc porphyrins is a burgeoning field of study, with applications spanning organic synthesis and environmental remediation.

While the Zn(II) center itself is not redox-active, Zn(II) porphyrin complexes can facilitate oxidation and reduction reactions. They can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation, which can then oxidize various substrates. For instance, synthetic Zn(II) porphyrins have been shown to be effective photocatalysts for the degradation of pollutants, a process that involves oxidation. nih.gov In some systems, the catalytic cycle involves the porphyrin ligand, which can be oxidized or reduced.

Zinc(II) complexes have been demonstrated to catalyze various cycloaddition reactions, which are powerful tools in organic synthesis for the construction of cyclic compounds. While specific studies on Zn(II) Aetiopurpurin are not prevalent, the broader class of Zn(II) catalysts shows significant promise. For example, Zn(II) catalysts have been employed in asymmetric [3+2] cycloaddition reactions of acyclic enones with azomethine ylides, yielding pyrrolidines with high selectivity.

In the realm of Diels-Alder reactions, Zn(II)-based catalysts have been utilized for asymmetric hetero-Diels-Alder reactions of conjugated dienes with glyoxylate, producing the corresponding cycloadducts with good enantiomeric excess. The Lewis acidity of the Zn(II) center is crucial for activating the substrates in these transformations.

A significant area of research for Zn(II) porphyrins is their application in the photocatalytic degradation of organic pollutants, particularly synthetic dyes found in industrial wastewater. youtube.comnih.govyoutube.com These dyes are often toxic and resistant to conventional degradation methods. Zn(II) porphyrins, upon absorption of light, can generate singlet oxygen and other reactive oxygen species (ROS) that effectively break down the complex dye molecules into simpler, less harmful compounds. nih.gov

For example, a novel zinc(II) porphyrin complex has demonstrated the ability to catalyze the photodecomposition of rhodamine B (RhB) and methyl orange (MO) with a degradation yield of approximately 70%. mdpi.com This catalyst was also reusable for multiple cycles without a significant loss in activity. mdpi.com Similarly, other studies have shown the effective degradation of methylene (B1212753) blue (MB) using Zn(II) porphyrin systems. nih.gov The efficiency of this degradation can be influenced by factors such as pH, catalyst and dye concentration, and the presence of co-oxidants like hydrogen peroxide (H₂O₂). nih.govyoutube.comyoutube.com

The mechanism of degradation typically involves the generation of highly reactive hydroxyl radicals (•OH) when the photocatalyst is used in conjunction with H₂O₂. nih.gov These radicals are powerful oxidizing agents that can non-selectively attack and mineralize the organic dye molecules. nih.gov

Catalyst SystemTarget DyeDegradation EfficiencyKey FindingsReference
Novel Zn(II) porphyrin complexRhodamine B (RhB) and Methyl Orange (MO)~70%Catalyst is reusable for up to five cycles without significant loss of activity. mdpi.com
Zn(II) porphyrin with H₂O₂Methylene Blue (MB)HighDegradation proceeds via the generation of hydroxyl radicals (•OH). nih.gov
3D Zn(II) coordination polymer (GTU-3) with PMSRhodamine B (RhB)95.3% after 5 hoursFollows pseudo-first-order kinetics. mdpi.comresearchgate.net
3D Zn(II) coordination polymer (GTU-3) with PMSMethylene Blue (MB)86.2% after 5 hoursEffective for cationic dyes. mdpi.comresearchgate.net
3D Zn(II) coordination polymer (GTU-3) with PMSAcid Red 17 (AR17)52.8% after 5 hoursShows applicability for anionic dyes, though with lower efficiency compared to cationic dyes. mdpi.comresearchgate.net

The Lewis acidity of the central zinc(II) ion in porphyrin and related complexes is a key feature that can be tuned to enhance their catalytic activity in various organic transformations. mdpi.comnih.gov The electron-donating or electron-withdrawing nature of the substituents on the porphyrin ring can modulate the Lewis acidity of the zinc center. For instance, electron-withdrawing groups can increase the Lewis acidity, making the zinc ion a more effective activator for substrates in reactions such as cycloadditions and the ring-opening of epoxides.

In Zn(salen)-type complexes, which share the feature of a tetradentate ligand coordinating a Zn(II) ion, the Lewis acidic character is well-documented and crucial for their aggregation and sensing properties. mdpi.comresearchgate.net Stabilization is often achieved through the axial coordination of a Lewis base, leading to a five-coordinate square-pyramidal geometry. mdpi.comresearchgate.net This principle of tunable Lewis acidity is directly applicable to this compound, where modifications to the etioporphyrin ligand could be a strategy to optimize its catalytic performance for specific organic reactions. For example, a Zn(II) 2-N-methyl N-confused porphyrin catalyst exhibited high activity for the conversion of CO₂ and epoxides into cyclic carbonates, with its strong Lewis acidity due to a chloride ligand being a key factor. rsc.org

Chemo- and Biosensing Applications

The unique optical and electrochemical properties of Zn(II) porphyrins make them excellent candidates for the development of chemical sensors and biosensors.

Zn(II) porphyrin-based materials are being increasingly explored for the fabrication of electrochemical sensing platforms. nih.govresearchgate.net These sensors can be used for the detection of a wide range of analytes, from metal ions to biologically important molecules. The general principle involves immobilizing the Zn(II) porphyrin onto an electrode surface. The interaction of the analyte with the porphyrin complex, either through coordination to the zinc center or through interactions with the porphyrin ring, leads to a measurable change in the electrochemical signal, such as current or potential. researchgate.net

While direct electrochemical studies on this compound are not widely reported, research on analogous Zn(II) porphyrins provides a strong basis for their potential in this area. For instance, Zn(II) porphyrin-functionalized zinc oxide nanostructures have been reviewed for their sensor applications. mdpi.com The combination of the porphyrin's recognition capabilities with the signal amplification properties of nanomaterials can lead to highly sensitive and selective sensors. Furthermore, a novel zinc(II) metalloporphyrin was successfully used as an electrochemical sensor for the detection of dopamine. nih.gov

Luminescence-Based Chemical and Biological Sensing

The unique photophysical properties of Zn(II) porphyrins make them exceptional candidates for the development of luminescent sensors. The Zn(II) ion, having a d¹⁰ electron configuration, is redox-inactive under typical conditions and does not quench the innate fluorescence of the porphyrin ligand. acs.org This results in compounds that are often highly emissive, with luminescence properties primarily dictated by the ligand-centered π-π* transitions. acs.orgmdpi.com This characteristic allows for the design of "turn-on" or "turn-off" fluorescence sensors for detecting a variety of chemical and biological analytes. acs.orgnih.gov

Luminescent zinc-based nanoprobes, including those based on coordination polymers (CPs) and metal-organic frameworks (MOFs), are in growing demand for detecting environmentally and biologically significant targets. acs.orgnih.gov The sensing mechanism often relies on the interaction between the analyte and the sensor, which perturbs the fluorescence of the porphyrin or ligand. For instance, a novel Zn(II)-coordination polymer was shown to be a highly selective and sensitive sensor for 2,4,6-trinitrophenol (TNP) in aqueous solutions. acs.org The detection operates on a fluorescence quenching ("turn-off") mechanism, where the electron-deficient TNP quenches the polymer's fluorescence, likely through photoinduced electron transfer (PET) and resonance energy transfer (RET) processes. acs.org Similarly, other Zn-MOFs have been developed as "turn-off" probes for detecting metal ions like Fe³⁺ and Cr⁶⁺ in water, demonstrating the platform's versatility. scirp.org

Selective Analyte Recognition (e.g., specific amino acids, metal ions)

Building upon their luminescence properties, Zn(II) complexes and frameworks are frequently designed for the selective recognition of specific analytes. The structure of the organic ligand and the coordination geometry around the zinc center can be tailored to create specific binding pockets or interaction sites for target molecules.

Research has demonstrated the successful application of Zn(II)-based materials as multi-functional fluorescent sensors. A 2D coordination polymer, [Zn(atyha)₂]n, was engineered for the selective and sensitive detection of the heavy metal cation Fe³⁺ and the toxic inorganic anions Cr₂O₇²⁻ and MnO₄⁻. rsc.org The high selectivity is attributed to the fluorescence quenching effect caused by the overlap of the analytes' UV-Vis absorption bands with the excitation and emission bands of the coordination polymer. rsc.org Peptide-based fluorescent probes incorporating zinc have also been developed, showing high selectivity for Zn²⁺ and Cu²⁺ ions through distinct "turn-on" and "turn-off" responses, respectively, with detection limits in the nanomolar range. researchgate.net

Another study detailed the synthesis of a novel zinc(II) porphyrin complex, [Meso-4α-tetra-(1,2,3-triazolyl)phenylporphyrinato]zinc(II), which acts as a receptor for halide ions, specifically forming 1:1 complexes with chloride and bromide. This highlights the potential for designing Zn(II) porphyrins for specific anion recognition.

The table below summarizes findings on selective analyte recognition using various Zn(II)-based sensors.

Sensor Material/ComplexTarget Analyte(s)Detection Limit (LOD)Sensing Mechanism
[Zn(atyha)₂]n Coordination PolymerFe³⁺3.66 µMFluorescence Quenching
[Zn(atyha)₂]n Coordination PolymerCr₂O₇²⁻23.8 µMFluorescence Quenching
[Zn(atyha)₂]n Coordination PolymerMnO₄⁻2.94 µMFluorescence Quenching
[Zn₃(btc)₂(tpt)(H₂O)₂]·4H₂O CP2,4,6-Trinitrophenol (TNP)0.94 µMFluorescence Quenching (PET/RET) acs.org
Peptide-Dansyl Probe LZn²⁺4.9 nM"Turn-on" Fluorescence (PET) researchgate.net
Peptide-Dansyl Probe LCu²⁺15 nM"Turn-off" Fluorescence (PET) researchgate.net
Water-Stable Zn(II)-Organic FrameworkFe³⁺ / Cr⁶⁺Not Specified"Turn-off" Fluorescence (RET) scirp.org

Advanced Materials Science Applications

Development of Zn(II) Porphyrin-based Metal-Organic Frameworks (MOFs)

Zn(II) porphyrins are exceptional building blocks for constructing metal-organic frameworks (MOFs) due to their rigid, planar structure and versatile coordination chemistry. These porphyrin-based MOFs combine the photo-responsive nature of the porphyrin ligand with the high surface area and tunable porosity of the MOF architecture, creating materials with significant potential in catalysis and energy applications. nih.govrsc.org

A primary application of these materials is in photocatalysis. The porphyrin unit acts as an efficient photosensitizer that absorbs visible light, while the framework facilitates charge separation and provides catalytic sites. nih.govrsc.org For example, ultrathin 2D zinc-porphyrin MOF nanosheets have demonstrated excellent activity and high selectivity for the photocatalytic reduction of CO₂ to CO under mild conditions. nih.gov Bimetallic ZnCo-porphyrin MOFs have also been developed where the Zn-porphyrin unit serves as the photosensitizer and the Co-porphyrin unit acts as the catalyst, enhancing electron transfer and boosting CO₂ reduction efficiency. rsc.org In other applications, Zn-porphyrin MOFs have been used for photocatalytic hydrogen evolution from water and for the degradation of organic pollutants. nih.govacs.orgmdpi.com The introduction of Zn(II) into the porphyrin core can enhance photocatalytic activity by increasing spin-orbit coupling, which promotes the generation of reactive oxygen species (ROS) for degrading pollutants. acs.org

Design of Functional Nanocomposites

Functional nanocomposites incorporating Zn(II) porphyrins are being designed to harness the properties of the porphyrin in a robust, processable matrix. These materials merge the molecular-level functionality of the porphyrin with the bulk properties of a nanoscale substrate.

One area of development is in porphyrin-functionalized zinc oxide (ZnO) nanostructures. researchgate.net In these hybrids, the ZnO semiconductor is coated with a layer of Zn-porphyrin, creating a material with interesting chemical sensing properties activated by light. researchgate.net Another innovative approach involves the photochemical synthesis of Zn(II) tetraphenylporphyrin/Copper (ZnTPP/Cu) nanocomposites. rsc.org In this method, pre-formed ZnTPP nanoparticles act as a photochemical promoter to grow copper nanoparticles on their surface. rsc.org The resulting ZnTPP/Cu-NPs nanocomposites exhibit significant antibacterial activity and have been shown to possess cytotoxic features against breast cancer cells, demonstrating their potential in biomedical applications. rsc.org The morphology of these nanocomposites, which can be controlled during synthesis, influences their functional properties. rsc.org

Nanocomposite SystemSynthesis MethodKey Application(s)
ZnTPP/Cu-NPsVisible-light irradiated photochemical procedure rsc.orgAntibacterial activity, Cytotoxicity to cancer cells rsc.org
Porphyrin-functionalized ZnO NanorodsCoating of hydrothermal ZnO nanorods with Zn-porphyrin researchgate.netChemical sensing researchgate.net
ZnO-PolypropyleneIn-situ thermal decomposition of zinc acetate (B1210297) in extruder mdpi.comAntibacterial textiles and materials mdpi.com

Molecular Interactions with Biological Macromolecules (Mechanism-Focused Studies)

Nucleic Acid Binding Mechanisms

The interaction of metalloporphyrins with nucleic acids is a field of intense study, driven by potential applications in therapeutics and as molecular probes. While extensive data on this compound is scarce, studies on structurally related Zn(II) porphyrins provide significant mechanistic insights.

Research on the binding of zinc(II) protoporphyrin (ZnPP) with calf thymus DNA (ctDNA) has revealed a novel binding mode. rsc.org Unlike classic intercalators that insert themselves between the base pairs of the DNA double helix, evidence suggests that the monomeric ZnPP molecule slips into one of the grooves of the DNA. rsc.org The interaction is stabilized by coordination between the central zinc ion of the porphyrin and atoms on the DNA bases, as well as by hydrogen bonding between the porphyrin's peripheral carboxyl groups and the polynucleotide. rsc.org This groove-binding mechanism is supported by phosphorescence studies, which show changes in light emission upon binding, with an association constant (Kₐ) of 9.1 x 10³ M⁻¹. rsc.org Other studies investigating different Zn(II) complexes have also confirmed their ability to interact with ctDNA, typically analyzed through absorption spectroscopy and ethidium (B1194527) bromide displacement assays. acs.org The specific binding mode—whether intercalation, groove binding, or external electrostatic interaction—is highly dependent on the structure of the porphyrin and its peripheral substituents.

Protein and Enzymatic Interactions

The interaction of this compound with proteins is another critical area of research, as these interactions can modulate protein function and stability.

Metalloporphyrins can interact with proteins at various sites, often involving coordination with specific amino acid residues. researchgate.netmagtech.com.cn While specific studies on this compound are emerging, insights can be drawn from the broader class of metalloporphyrins. For zinc-containing porphyrins, histidine residues are common binding sites due to the affinity of the zinc ion for the imidazole (B134444) side chain. However, cysteine residues, with their sulfhydryl groups, are also potential ligands for the central zinc ion, a process known as cysteine chelation.

The identification of these binding sites often involves a combination of spectroscopic techniques and molecular modeling. For instance, fluorescence quenching studies can reveal the binding affinity and stoichiometry of the interaction. If the protein has intrinsic tryptophan fluorescence, the quenching of this fluorescence upon porphyrin binding can suggest that the binding site is in proximity to a tryptophan residue.

The binding of a ligand like this compound can have a profound effect on the folding and stability of a protein. The interaction can either stabilize the native conformation of the protein or induce unfolding or misfolding. These effects can be monitored using techniques such as circular dichroism, which provides information about the secondary structure of the protein (e.g., alpha-helix and beta-sheet content).

For example, the binding of some metalloporphyrins to serum albumins, such as human serum albumin (HSA), has been shown to induce conformational changes. researchgate.netmagtech.com.cn These changes can affect the protein's ability to perform its physiological functions, such as the transport of fatty acids and other endogenous molecules. The stability of the protein against thermal or chemical denaturation can also be altered, providing insights into the strength and nature of the interaction.

Structure-Interaction Relationship Studies

Understanding how the specific chemical structure of this compound influences its interactions with biological macromolecules is the focus of structure-interaction relationship studies. These studies often involve the synthesis of a series of derivatives with systematic modifications to the peripheral substituents of the aetiopurpurin macrocycle.

By correlating these structural changes with changes in binding affinity, mode of interaction, and biological activity, researchers can develop a predictive understanding of what makes a particular derivative effective for a specific application. For example, the addition of charged or polar substituents to the periphery of the aetiopurpurin ring can influence its solubility and its preference for binding to the phosphate (B84403) backbone or the grooves of DNA. Similarly, the size and shape of the substituents can affect how well the molecule fits into a protein's binding pocket.

The table below outlines key structural features and their potential influence on interactions.

Structural Feature Potential Influence on Interaction
Peripheral Substituents (e.g., ethyl, methyl groups) Affects hydrophobicity, steric hindrance, and the ability to form specific contacts within a binding site.
Axial Ligands to the Zinc Ion Can modulate the electronic properties of the porphyrin and provide an additional point of interaction with the target macromolecule.
Overall Molecular Symmetry Influences the electronic absorption and emission properties, which are important for spectroscopic studies and potential photodynamic applications.

Conclusion and Future Research Perspectives

Summary of Key Research Advances and Conceptual Understanding of Zn(II) Aetiopurpurin

Research into this compound has illuminated its significant potential, largely stemming from its unique photophysical properties. As a zinc(II) complex of a porphyrin-like macrocycle, it exhibits strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with a high quantum yield of triplet state formation. These characteristics are central to its applications in photodynamic therapy (PDT), where it can act as a photosensitizer, generating reactive oxygen species to induce localized cell death.

Key conceptual advancements include the detailed elucidation of its electronic structure and the dynamics of its excited states. Studies have established that the central zinc ion, with its d¹⁰ electronic configuration, is redox-inactive, which helps to stabilize the ligand-centered photophysical processes. This understanding has been crucial in predicting and tuning the compound's photosensitizing efficiency. Furthermore, research has demonstrated that the peripheral substituents on the aetiopurpurin macrocycle play a critical role in modulating its solubility, aggregation behavior, and ultimately, its biological interactions and photodynamic efficacy.

Prospects for Novel this compound Derivatives and Architectures

The exploration of novel derivatives and supramolecular architectures of this compound represents a vibrant and promising area of research. The synthetic versatility of the porphyrin macrocycle allows for the systematic modification of its peripheral groups to enhance specific properties.

Future prospects in this domain are centered on several key strategies:

Improving Amphiphilicity: The development of derivatives with tailored hydrophilic and lipophilic characteristics is a primary goal. This can be achieved by introducing polar functional groups, such as carboxylates or polyethylene (B3416737) glycol (PEG) chains, or by incorporating long alkyl chains. Enhanced amphiphilicity is expected to improve the compound's bioavailability and targeting capabilities in biological systems.

Covalent Linkage to Targeting Moieties: A significant research direction involves the covalent attachment of this compound to biomolecules like antibodies, peptides, or aptamers. This approach aims to create highly specific photosensitizers that can selectively accumulate in target tissues or cells, thereby minimizing off-target effects.

Self-Assembled Nanosystems: Researchers are increasingly investigating the self-assembly of this compound derivatives into well-defined nanostructures, such as micelles, vesicles, and nanoparticles. These supramolecular architectures can encapsulate other therapeutic agents, leading to multimodal therapeutic platforms, and can also enhance the photophysical properties of the core aetiopurpurin unit.

A summary of prospective derivative strategies is presented in the table below:

StrategyRationalePotential Advantages
Enhanced Amphiphilicity Improved solubility and bioavailabilityBetter performance in biological media
Targeting Moiety Conjugation Increased specificity for target cells/tissuesReduced side effects, enhanced efficacy
Self-Assembled Nanosystems Creation of multifunctional platformsPotential for combination therapy, improved stability

Emerging Theoretical and Experimental Approaches for In-Depth Characterization

The comprehensive characterization of this compound and its derivatives relies on a combination of sophisticated experimental and theoretical techniques. Emerging approaches are providing unprecedented insights into the structure-property relationships of these complex molecules.

Experimental Techniques:

Ultrafast Transient Absorption Spectroscopy: This technique allows for the real-time observation of the excited-state dynamics of this compound on femtosecond to nanosecond timescales. It is instrumental in determining the rates of intersystem crossing, triplet state lifetimes, and energy transfer processes, which are all critical for understanding its photosensitizing capabilities.

Single-Molecule Spectroscopy: By probing individual molecules, this powerful technique can reveal heterogeneities in the photophysical properties of this compound derivatives that are often masked in ensemble measurements. This is particularly valuable for understanding the behavior of these molecules in complex environments.

Advanced Mass Spectrometry: Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are crucial for the characterization of novel derivatives and their conjugates, providing precise information on their molecular weight and structure.

Theoretical Approaches:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are widely used to calculate the ground and excited-state electronic structures, absorption spectra, and other photophysical properties of this compound and its analogues. nih.gov These calculations provide a theoretical framework for interpreting experimental results and for the rational design of new derivatives with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the conformational dynamics, aggregation behavior, and interactions of this compound with its environment, such as solvent molecules, lipid membranes, or biomolecules. This provides a dynamic picture of the system at the atomic level.

Future Directions in Advanced Functional Material and Molecular System Design

Beyond its applications in the biomedical field, this compound is a promising building block for the design of advanced functional materials and molecular systems. Its robust structure and tunable photophysical properties make it an attractive candidate for a range of applications.

Future research in this area is expected to focus on:

Organic Photovoltaics (OPVs): The strong light-harvesting capabilities of this compound in the visible and near-infrared regions make it a potential component of dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. Future work will likely involve the design of derivatives with optimized energy levels and charge-transfer properties to improve power conversion efficiencies.

Molecular Electronics: The well-defined structure and electronic properties of this compound make it a candidate for use in molecular wires, switches, and sensors. Research will likely focus on the controlled assembly of these molecules on surfaces and the characterization of their charge transport properties at the single-molecule level.

Catalysis: The porphyrin macrocycle can act as a ligand for various metal ions, and the resulting complexes can exhibit catalytic activity. While the zinc(II) ion itself is catalytically inactive in many contexts, the aetiopurpurin ligand can be used to create novel catalysts by complexing it with other transition metals.

The table below outlines some of the key future directions for this compound in materials science:

Application AreaKey Properties LeveragedFuture Research Focus
Organic Photovoltaics Strong light absorption, tunable energy levelsPower conversion efficiency improvement
Molecular Electronics Defined structure, electronic propertiesControlled assembly, charge transport studies
Catalysis Ligand for catalytically active metalsSynthesis of novel metallo-aetiopurpurin catalysts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.